

## 2-isobutyl-1,3-oxothiolane literature review

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### Compound of Interest

Compound Name: 2-Isobutyl-1,3-oxothiolane

Cat. No.: B15446483

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An in-depth analysis of the scientific literature reveals a notable scarcity of specific data on **2-isobutyl-1,3-oxothiolane**. While its existence is confirmed in chemical databases, detailed experimental protocols, extensive physicochemical characterization, and biological activity studies are not readily available. This guide synthesizes the existing information and draws upon data from structurally related analogs to provide a foundational resource for researchers, scientists, and drug development professionals.

## Physicochemical Properties

Quantitative experimental data for **2-isobutyl-1,3-oxothiolane** is limited. The following table summarizes its known properties and provides comparative data for structurally similar compounds to offer context.

Table 1: Physicochemical Properties of **2-Isobutyl-1,3-oxothiolane** and Related Analogs

Property	2-Isobutyl-1,3-oxothiolane	2-Isopropyl-1,3-oxothiolane	2-Methyl-1,3-oxothiolane
IUPAC Name	2-(2-methylpropyl)-1,3-oxathiolane[1]	2-(1-methylethyl)-1,3-oxathiolane[2]	2-methyl-1,3-oxathiolane[3]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> OS[1]	C <sub>6</sub> H <sub>12</sub> OS[2]	C <sub>4</sub> H <sub>8</sub> OS[3]
Molecular Weight	146.25 g/mol [1]	132.23 g/mol [2]	104.171 g/mol [3]
CAS Registry Number	Not explicitly found; PubChem CID: 529631[1]	17643-70-8[2]	17642-74-9[3]
Topological Polar Surface Area	34.5 Å <sup>2</sup> (Computed)	34.5 Å <sup>2</sup> (Computed)[2]	Not specified
Complexity	Not specified	72.9 (Computed)[2]	Not specified
Hydrogen Bond Donor Count	0 (Computed)	0 (Computed)[2]	Not specified
Hydrogen Bond Acceptor Count	2 (Computed)	2 (Computed)[2]	Not specified

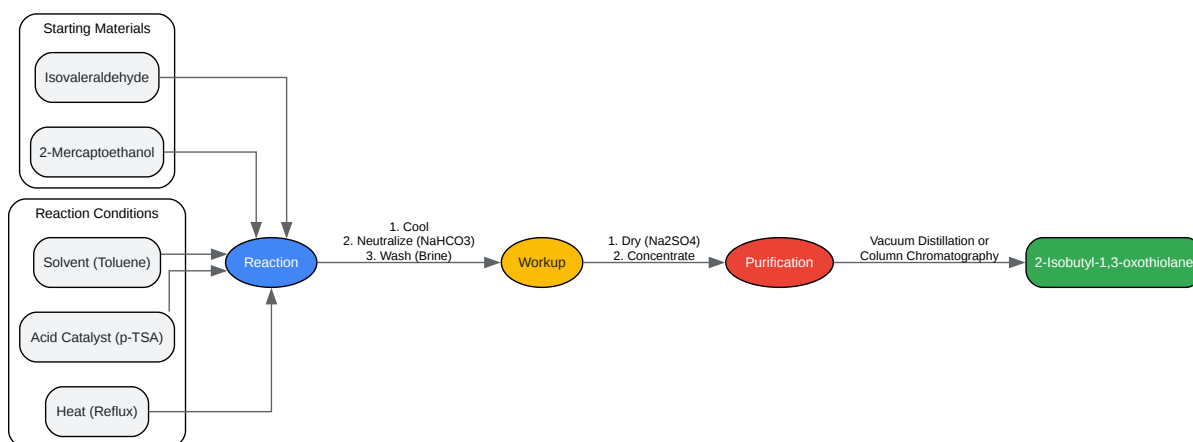
## Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **2-isobutyl-1,3-oxothiolane** is not described in the available literature. However, the synthesis of 2-substituted 1,3-oxathiolanes is a well-established chemical transformation. It typically involves the acid-catalyzed condensation of an aldehyde or ketone with 2-mercaptoethanol. For **2-isobutyl-1,3-oxothiolane**, the precursor aldehyde would be isovaleraldehyde (3-methylbutanal).

### General Experimental Protocol: Acid-Catalyzed Synthesis of 2-Isobutyl-1,3-oxothiolane

This protocol is adapted from general procedures for the formation of 1,3-oxathiolanes.

- **Reaction Setup:** A solution of isovaleraldehyde (1.0 equivalent) and 2-mercaptoethanol (1.0-1.2 equivalents) is prepared in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene) to remove water.
- **Catalyst Addition:** A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like zinc chloride ( $\text{ZnCl}_2$ ), is added to the reaction mixture.
- **Reaction Conditions:** The mixture is heated to reflux. The progress of the reaction is monitored by analyzing aliquots using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting materials and the appearance of the product.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize the acid catalyst, followed by water and finally a saturated brine solution to remove residual water-soluble impurities.
- **Purification:** The organic layer is separated, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **2-isobutyl-1,3-oxothiolane**.



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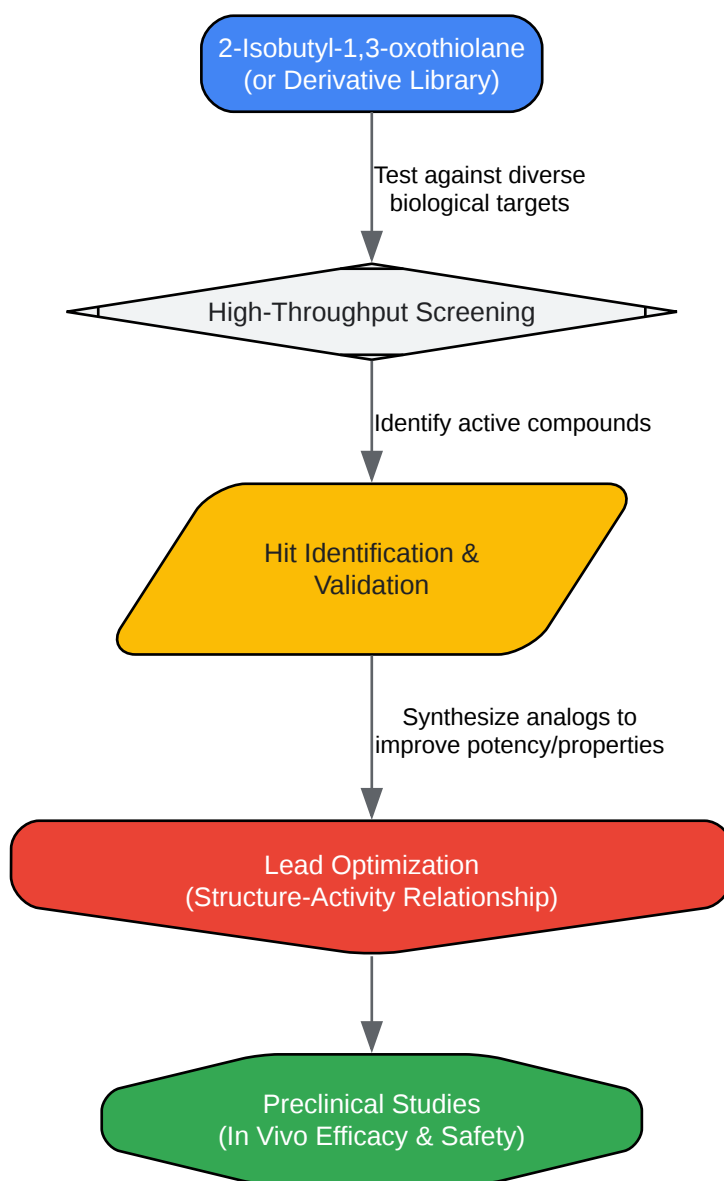
Caption: General experimental workflow for the synthesis of **2-isobutyl-1,3-oxothiolane**.

## Biological Activity and Potential Applications

No specific biological activities have been reported for **2-isobutyl-1,3-oxothiolane** itself. However, the 1,3-oxathiolane ring is a significant pharmacophore in medicinal chemistry. Notably, it forms the core of several nucleoside reverse transcriptase inhibitors (NRTIs) used in antiviral therapy, such as Lamivudine and Emtricitabine, which are crucial drugs in the management of HIV/AIDS and Hepatitis B.<sup>[4][5]</sup> These molecules function as chain terminators during viral DNA synthesis.

The biological relevance of these related compounds suggests that **2-isobutyl-1,3-oxothiolane** and its derivatives could be valuable scaffolds for screening and development in various therapeutic areas. The isobutyl group would confer a degree of lipophilicity that may influence pharmacokinetic properties.

Given the absence of data, a logical first step for researchers would be to screen the compound against a panel of biological targets to identify potential "hits" for further investigation.



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Caption: A logical relationship diagram for future biological evaluation of the core compound.

## Conclusion and Future Research Directions

**2-Isobutyl-1,3-oxothiolane** represents an under-investigated chemical entity. While its synthesis can be reasonably predicted based on established chemical principles, a significant

knowledge gap exists regarding its specific properties and potential applications. For the scientific community, this presents an opportunity for foundational research.

Future efforts should be directed towards:

- **Optimized Synthesis and Characterization:** Developing a robust, high-yield synthesis protocol and performing full spectroscopic characterization ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and high-resolution mass spectrometry).
- **Physicochemical Profiling:** Experimentally determining key properties such as boiling point, density, solubility, and logP.
- **Broad Biological Screening:** Evaluating the compound and a library of its derivatives against various biological targets, including viral enzymes, bacterial strains, fungal pathogens, and cancer cell lines, to uncover potential therapeutic value.

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